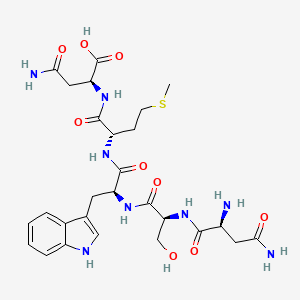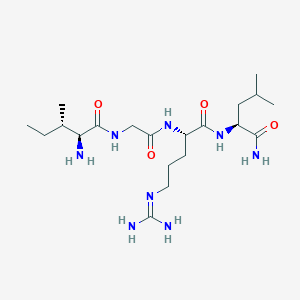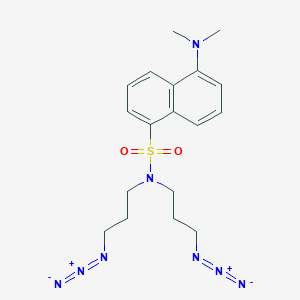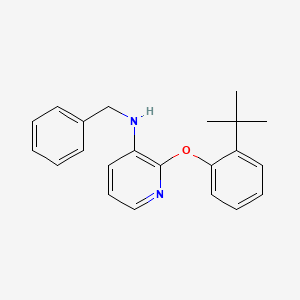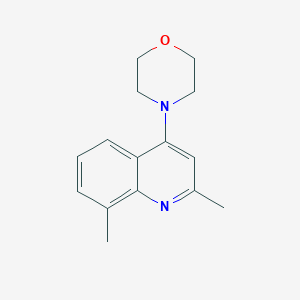
2,8-Dimethyl-4-(morpholin-4-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-4-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline typically involves the construction of the quinoline core followed by the introduction of the morpholine ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be further functionalized to introduce the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Friedländer synthesis or other catalytic methods that allow for large-scale production. Transition metal-catalyzed reactions and green chemistry approaches, such as the use of ionic liquids or microwave irradiation, can also be employed to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
2,8-Dimethyl-4-(morpholin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can lead to apoptosis in cancer cells or inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Known for its antimicrobial activity.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2,8-Dimethyl-4-(morpholin-4-yl)quinoline stands out due to the presence of both the dimethyl groups and the morpholine ring, which confer unique chemical properties and enhance its biological activity.
Propriétés
Numéro CAS |
919779-13-8 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
4-(2,8-dimethylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-4-3-5-13-14(10-12(2)16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
GJBGLRWGRFQPBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=N2)C)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


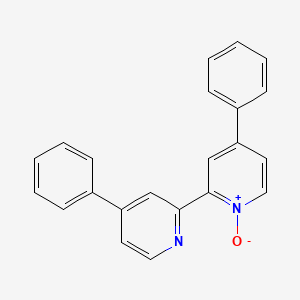

![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
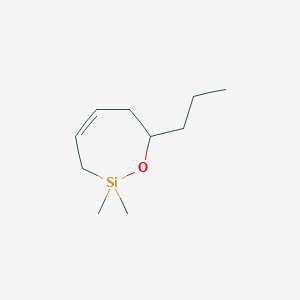
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
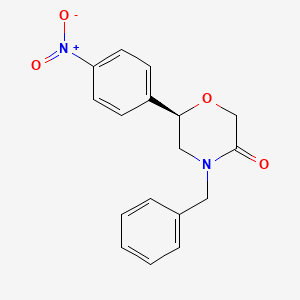
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
